Dihexyl carbonate

Overview

Description

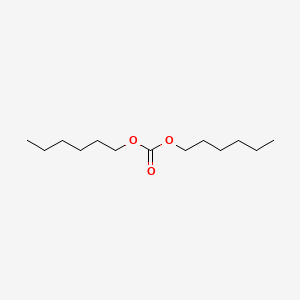

Dihexyl Carbonate (DHC) is an organic compound with the molecular formula C12H22O3. It is a colorless, volatile liquid with a mild odor. DHC is used as a solvent in laboratory experiments, as a reagent in organic synthesis, and as a plasticizer in plastics and coatings. DHC is a relatively new chemical, having been first synthesized in the early 2000s. It is produced by the reaction of hexane and carbon dioxide in the presence of a catalyst.

Scientific Research Applications

Biodegradation in Soil

- Research has explored the biodegradation of compounds related to dihexyl carbonate, such as di(2-ethylhexyl)phthalate (DEHP), particularly in tropical soils. This study focused on the bioremediation potential of DEHP, an industrial plasticizer and endocrine disruptor, using a slurry-phase reactor with acclimated microorganisms to remediate contaminated soil. The process achieved a 99% removal of DEHP in 49 days (Carrara, Morita, & Boscov, 2011).

Isotopic Disequilibrium in Biological Carbonates

- Studies on isotopic disequilibrium in biological carbonates like DEHP have shown two common patterns: 'kinetic' and 'metabolic' effects. The kinetic effects result from isotope effects during CO2 hydration and hydroxylation, whereas metabolic effects reflect changes in δ13C due to photosynthesis and respiration. These findings have implications for understanding environmental conditions and biological processes in marine organisms (McConnaughey, 1989).

Health Impacts on Reproductive Systems

- DEHP, a compound related to this compound, is known to have significant impacts on both male and female reproductive systems. Research has shown that exposure to DEHP can affect the reproductive and developmental systems in both humans and animals. These effects include changes in hormonal levels, reproductive organ development, and overall reproductive health (Zarean et al., 2016).

Effects on Bone Metabolism

- Studies have also investigated the impact of related calcium compounds, like calcium carbonate, on bone metabolism and health. Research has shown that calcium supplements, including those based on calcium carbonate, can influence serum calcium concentrations and affect bone turnover markers, which are crucial for understanding bone health and related disorders (Bristow et al., 2014).

Drug Delivery Systems

- Calcium-mineralized polypeptide nanoparticles, which can be related to the use of this compound in pharmaceutical formulations, have been developed for intracellular drug delivery in cancer therapy. These nanoparticles exhibit pH-responsive behavior, making them suitable for targeted drug delivery in acidic tumor microenvironments (Li et al., 2020).

Environmental and Human Health Concerns

- The usage of DEHP and related compounds in consumer products raises environmental and health concerns. Studies have documented the widespread presence of DEHP in the environment and its potential toxic effects on human health, including neurodevelopmental impacts and reproductive health issues (Lee et al., 2018).

Mechanism of Action

Target of Action

Dihexyl carbonate is a chemical compound with the formula C13H26O3 . It is primarily used in the synthesis of polycarbonate resins via melt transcarbonation . The primary targets of this compound are the monomers that are unsuitable for traditional melt polymerization at high temperatures .

Mode of Action

This compound interacts with its targets through a process called melt polymerization . This process involves the reaction of this compound with monomers at high temperatures, resulting in the formation of polycarbonate resins . This compound shows reactivity benefits over diphenyl carbonate in melt polymerization reactions, resulting in shorter reaction times and reduced heat exposure during polymerization .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of polycarbonate resins . The process involves the reaction of this compound with monomers, leading to the formation of polycarbonate resins . This suggests that this compound may affect the biochemical pathways related to polymer synthesis.

Result of Action

The primary result of this compound’s action is the formation of polycarbonate resins . These resins are widely used in various industries due to their durability, flexibility, and high transparency . Therefore, the molecular and cellular effects of this compound’s action are primarily observed in the form of the resulting polycarbonate resins.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, this compound shows increased reactivity in melt polymerization reactions, which are carried out at high temperatures . Additionally, the presence of monomers that are unsuitable for traditional melt polymerization can also influence the action of this compound .

properties

IUPAC Name |

dihexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-3-5-7-9-11-15-13(14)16-12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQDSOXFNBWWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335005 | |

| Record name | Dihexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7523-15-1 | |

| Record name | Dihexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B1597314.png)

![Benzo[b]selenophene](/img/structure/B1597324.png)

![Bicyclo[1.1.1]pentane](/img/structure/B1597325.png)